molecular formula C8H15Cl2N3 B8190458 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine dihydrochloride

1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine dihydrochloride

Cat. No.: B8190458
M. Wt: 224.13 g/mol
InChI Key: ZFTVYWSIOCBUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N3. It is a solid substance used in various scientific research applications. The compound is characterized by the presence of a pyrazole ring and a cyclobutylamine group, making it a versatile molecule for studying biological processes and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with cyclobutylamine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process involves multiple steps, including the formation of intermediates and purification stages to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems. The use of high-quality reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with altered functional groups .

Scientific Research Applications

1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Employed in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine dihydrochloride is unique due to its specific combination of the pyrazole ring and cyclobutylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)cyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-11-6-7(5-10-11)8(9)3-2-4-8;;/h5-6H,2-4,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTVYWSIOCBUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2(CCC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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